molecular formula C15H21NO2 B2805896 N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide CAS No. 1797556-16-1

N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide

Cat. No.: B2805896
CAS No.: 1797556-16-1
M. Wt: 247.338
InChI Key: PNIYJPIHYPVSTK-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.338. The purity is usually 95%.
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Scientific Research Applications

Analytical Characterization and Biological Matrix Analysis

  • Analytical Profiles of Arylcyclohexylamines : Compounds similar to N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide, such as methoxetamine, were characterized using various analytical techniques including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods enabled the qualitative and quantitative analysis of these substances in biological matrices such as blood, urine, and vitreous humor, showcasing the compound's relevance in toxicological studies and forensic analyses (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antitumor Agents and SAR Studies

  • Antitumor Activity of Derivatives : Research into structurally related acridine derivatives, examining the effects of various substituents on antitumor activity, demonstrates the compound's potential within medicinal chemistry for designing new antitumor agents (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).

Chemical Synthesis and Reactivity

  • Silacyclobutane Derivatives : Studies on reactions of alkoxy and amino derivatives of silacyclobutane with amino alcohols offer insights into the synthetic versatility and potential applications of cyclobutane derivatives in organic synthesis, hinting at methodologies that might be applicable to the synthesis and functionalization of compounds like this compound (Pestunovich, Lazareva, Albanov, Buravtseva, & Gusel'nikov, 2006).

Structural Analysis and Material Science

  • Crystal Structure and Synthesis of Cyclohexanecarboxamide Derivatives : The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including X-ray diffraction studies, reveal the compound's structural aspects and potential applications in material science and pharmaceutical research (Özer, Arslan, VanDerveer, & Külcü, 2009).

Photopharmacology and Photochemical Reactions

  • Photochemical Reactions in Solid State : The study of photochemical reactions within a chiral crystalline environment, leading to asymmetric intramolecular cyclobutane formation, illustrates the compound's potential in photopharmacology and the development of photoresponsive materials (Yagishita, Sakamoto, Mino, & Fujita, 2011).

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-6-3-4-9-13(11)14(18-2)10-16-15(17)12-7-5-8-12/h3-4,6,9,12,14H,5,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIYJPIHYPVSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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